1,4-Ditert-butyl-2,5-diiodobenzene
Description
1,4-Ditert-butyl-2,5-diiodobenzene is a disubstituted benzene derivative featuring two tert-butyl groups at the 1,4-positions and iodine atoms at the 2,5-positions. The tert-butyl groups are bulky, electron-donating substituents that influence steric and electronic effects, distinguishing this compound from other diiodobenzene derivatives .
Properties
CAS No. |
3265-92-7 |
|---|---|
Molecular Formula |
C14H20I2 |
Molecular Weight |
442.12 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,5-diiodobenzene |
InChI |
InChI=1S/C14H20I2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
RFGPPZHYQDDSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1I)C(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Ditert-butyl-2,5-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-ditert-butylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process may include continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Ditert-butyl-2,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include iodinated quinones and deiodinated benzene derivatives.
Scientific Research Applications
1,4-Ditert-butyl-2,5-diiodobenzene is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of iodinated compounds used in imaging and diagnostic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-ditert-butyl-2,5-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of iodine atoms and tert-butyl groups. The iodine atoms act as leaving groups in substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed mechanisms, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,4-Ditert-butyl-2,5-diiodobenzene with structurally related diiodobenzene derivatives, focusing on substituent effects, physical/chemical properties, and applications.
Table 1: Comparison of 1,4-Disubstituted-2,5-diiodobenzene Derivatives
*Bulky tert-butyl groups disrupt crystal packing, likely reducing melting point compared to bromo analog .
Key Findings:
Substituent Effects on Physical Properties Melting Points: Bromo-substituted derivatives (e.g., 1,4-Dibromo-2,5-diiodobenzene) exhibit higher melting points (167°C) due to stronger halogen-halogen interactions and dense crystal packing . In contrast, tert-butyl and didodecyl substituents introduce steric bulk, lowering melting points. Solubility: Bromo/iodo derivatives are moderately soluble in toluene , while long alkyl chains (e.g., didodecyl) enhance lipophilicity. The tert-butyl analog likely exhibits good solubility in non-polar solvents due to its bulky, hydrophobic groups.
Chemical Reactivity and Applications Bromo-Iodo Analogs: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of bromine and iodine in aryl halide coupling . Carboxy Derivatives: Serve as monomers for helical polymers, as demonstrated in the synthesis of polyesters via condensation reactions . Tert-Butyl Analog: Potential applications include stabilizing transition metal complexes (steric bulk prevents aggregation) or serving as a ligand in catalysis.
Safety Profiles
- Bromo/iodo compounds carry warnings for skin and eye irritation , whereas alkyl-substituted derivatives (e.g., didodecyl) have less documented hazard data . The tert-butyl analog’s low volatility may reduce inhalation risks.
Biological Activity
1,4-Ditert-butyl-2,5-diiodobenzene (CAS No. 3265-92-7) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound features two tert-butyl groups and two iodine substituents on a benzene ring. Its molecular formula is C14H18I2. The presence of iodine atoms significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies on related di-tert-butylphenols have shown effectiveness against various bacterial strains, suggesting that the iodine substitutions may enhance this activity.
- Case Study : A study evaluating the antibacterial properties of 2,5-di-tert-butyl-1,4-benzoquinone, a derivative of di-tert-butyl compounds, reported strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This indicates that similar compounds may share antimicrobial properties.
Cytotoxicity and Cancer Research
This compound has been investigated for its cytotoxic effects on cancer cell lines. The introduction of iodine in the structure is hypothesized to contribute to increased cytotoxicity due to enhanced halogen bonding interactions with biological macromolecules.
- Findings : Studies have shown that halogenated aromatic compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The specific effects of this compound on cancer cell lines remain to be thoroughly explored; however, its structural analogs suggest potential efficacy.
The biological activity of this compound may be attributed to several mechanisms:
- Oxidative Stress Induction : Compounds with iodine can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Interference with Cellular Signaling : The bulky tert-butyl groups may disrupt cellular signaling pathways by interacting with membrane proteins or nuclear receptors.
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially high | Moderate | ROS generation, signaling disruption |
| 2,4-Di-tert-butylphenol | High | High | Apoptosis induction |
| 2,5-Di-tert-butyl-1,4-benzoquinone | High | High | Oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
